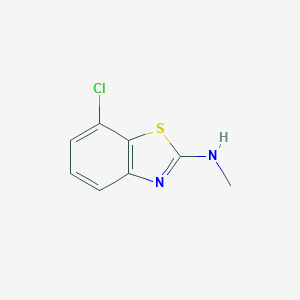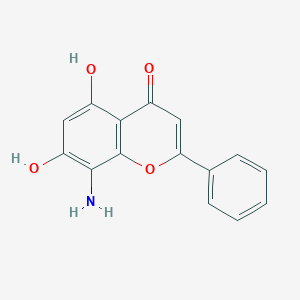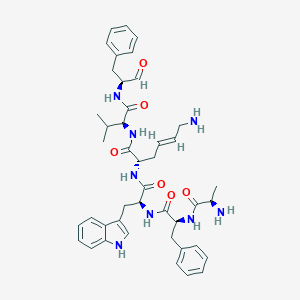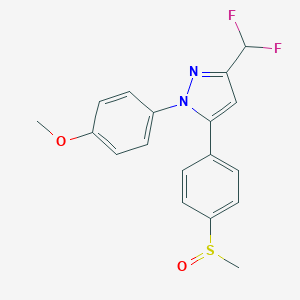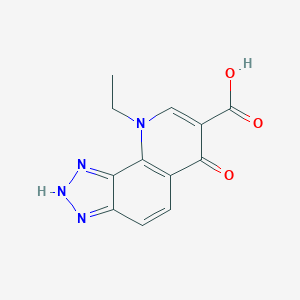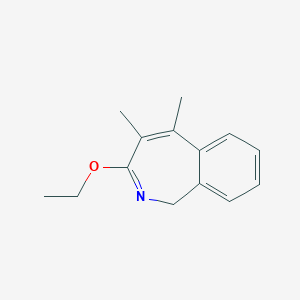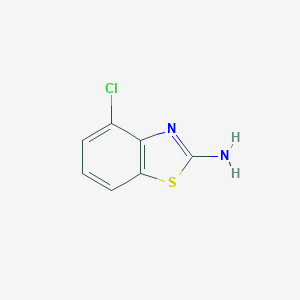![molecular formula C18H22ClN3O2 B128056 N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide CAS No. 143137-35-3](/img/structure/B128056.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide
説明
“N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide” is a complex organic compound. It contains an azabicyclo[2.2.2]octane moiety, which is a type of bicyclic structure containing a nitrogen atom, and a 1-methylindole moiety, which is a type of aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 1-methylindole derivative with a derivative of azabicyclo[2.2.2]octane .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic azabicyclo[2.2.2]octane moiety and the aromatic 1-methylindole moiety .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic indole moiety could contribute to its stability and the nitrogen in the azabicyclo[2.2.2]octane moiety could potentially participate in hydrogen bonding .科学的研究の応用
Pharmaceutical Intermediates and Nootropic Effects
- A study by Oka et al. (2000) outlined the synthesis of piracetam analogues, which are pyrrolidine derivatives involving a 1-azabicyclo[3.3.0]octane ring. These compounds, including one closely related to N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide, showed potential in improving cerebral function, suggesting nootropic effects (Oka, Matsumoto, Hirooka, & Suzuki, 2000).
Alzheimer's Disease and Muscarinic Activity
- Suzuki et al. (1999) conducted research on aromatic compounds with the 1-azabicyclo[3.3.0]octane ring for potential effectiveness against Alzheimer's disease. Their synthesis of aromatic heterocycles with this ring structure, including compounds similar to N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide, revealed high selectivity for M1 muscarinic receptors (Suzuki, Uesaka, Hamajima, & Ikami, 1999).
Muscarinic Ligands and Electrostatic Potential
- Wadsworth et al. (1992) explored compounds with a 1-azabicyclo[2.2.2]octan-3-yl group, which were evaluated for their potency and efficacy as muscarinic ligands. This research helps in understanding the role of such structures, including N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide, in medicinal chemistry (Wadsworth, Jenkins, Orlek, et al., 1992).
Antiprotozoal Activity
- A study by Faist et al. (2013) investigated derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines for antiprotozoal activity. This research provides insights into the potential use of similar bicyclic compounds, like N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide, in treating protozoal infections (Faist, Seebacher, Kaiser, Brun, Saf, & Weis, 2013).
Nicotinic Acetylcholine Receptor Agonists
- Research by Tatsumi et al. (2004) on 3-substituted 1-azabicyclo[2.2.2]octanes as alpha7 nicotinic acetylcholine receptor agonists highlights the potential therapeutic applications of similar compounds in neurological conditions (Tatsumi, Seio, Fujio, et al., 2004).
Nematicidal Activity
- Xu et al. (2021) synthesized novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones, demonstrating promising nematicidal activity. This suggests potential agricultural applications for compounds structurally similar to N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide in pest control (Xu, Yang, Wang, & Song, 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-10-14(13-4-2-3-5-16(13)20)17(22)18(23)19-15-11-21-8-6-12(15)7-9-21/h2-5,10,12,15H,6-9,11H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAPADWWBWFMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398179 | |
| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide | |
CAS RN |
143137-35-3 | |
| Record name | RS 56812 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143137-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RS-56812 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X639VH5LHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




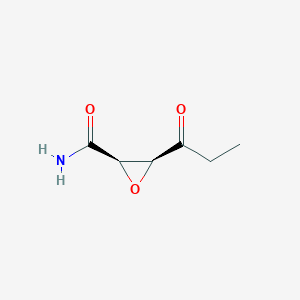
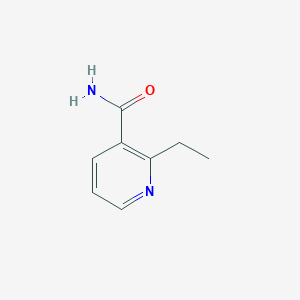
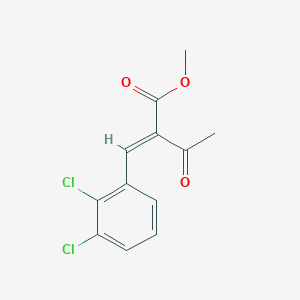
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)


